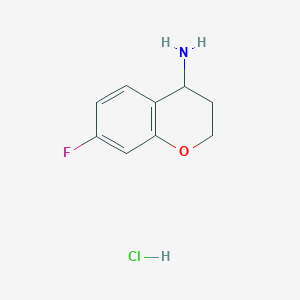
7-Fluorochroman-4-amine hydrochloride
Overview
Description
7-Fluorochroman-4-amine hydrochloride is a chemical compound with the molecular formula C9H11ClFNO and a molecular weight of 203.64 g/mol . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 7-Fluorochroman-4-amine hydrochloride consists of a chroman ring (a fused ring system consisting of a benzene ring and a dihydropyran ring) with a fluorine atom attached at the 7th position and an amine group attached at the 4th position .Physical And Chemical Properties Analysis
7-Fluorochroman-4-amine hydrochloride is a solid compound . Further physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Scientific Research Applications
Analytical Applications in Pharmaceuticals
7-Fluorochroman-4-amine hydrochloride, due to its amine group, has implications in the analytical field, particularly in pharmaceuticals. It has been used in conjunction with 7-chloro-4-nitrobenzoxadiazole (NBD-Cl) as a fluorogenic and chromogenic reagent for the determination of pharmaceutical amines using spectrophotometry and spectrofluorimetry techniques. This method is significant for the determination of drugs in pharmaceutical and real samples, showcasing its applicability in quality control and drug development processes (Elbashir, Suliman, & Aboul‐Enein, 2011).
Molecular Synthesis and Cytotoxic Activity
In a more specific chemical context, derivatives of 7-Fluorochroman-4-amine hydrochloride have been synthesized and evaluated for their cytotoxic activities. For instance, amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives have been created using microwave irradiated and conventional heating methods. These compounds have demonstrated significant anticancer activity, with certain compounds outperforming standard drugs like doxorubicin in cellular viability tests against various carcinoma cell lines. This highlights the compound's potential in the development of new anticancer agents (Bhatt, Agrawal, & Patel, 2015).
Derivatization in Chromatography
The compound, through its interactions with NBD-Cl, is also noted for its role in chromatography, especially in pre and post-column derivatizations. This process is critical for increasing the selectivity and sensitivity of chromatographic analyses of amine groups, indicating its importance in chemical analyses and potentially in pharmacokinetics studies (Saputri & Pratiwi, 2023).
Safety and Hazards
Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be avoided. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. Adequate ventilation should be ensured, and all sources of ignition should be removed .
Future Directions
properties
IUPAC Name |
7-fluoro-3,4-dihydro-2H-chromen-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8H,3-4,11H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTOXKACXYHMVON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1N)C=CC(=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10724846 | |
| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluorochroman-4-amine hydrochloride | |
CAS RN |
191608-21-6 | |
| Record name | 7-Fluoro-3,4-dihydro-2H-1-benzopyran-4-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10724846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyloxycarbonylaminomethyl-5-(3,4-dichlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398627.png)
![1H-Pyrazolo[3,4-D]pyrimidine-4-carboxylic acid](/img/structure/B1398629.png)
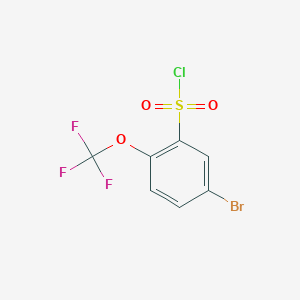
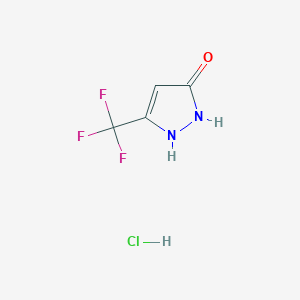
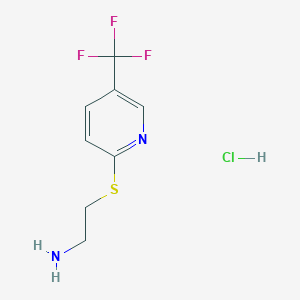
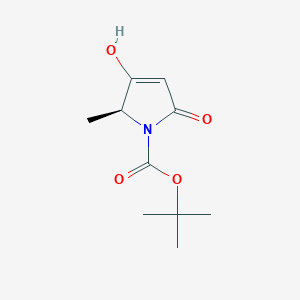
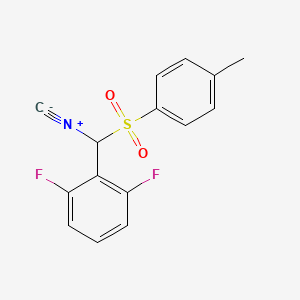
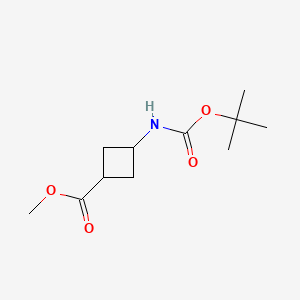
![3-[4-Methoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398644.png)
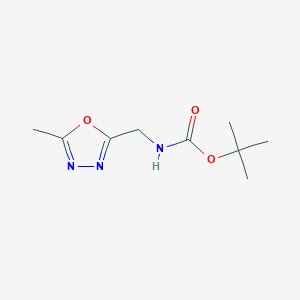

![2-Tert-butyloxycarbonylaminomethyl-5-(4-(trifluoromethyl)phenyl)-[1,3,4]oxadiazole](/img/structure/B1398647.png)
![2-Tert-butyloxycarbonylaminomethyl-5-(3-chlorophenyl)-[1,3,4]oxadiazole](/img/structure/B1398648.png)
![2-Tert-butyloxycarbonylaminomethyl-5-thiophen-2-YL-[1,3,4]oxadiazole](/img/structure/B1398649.png)